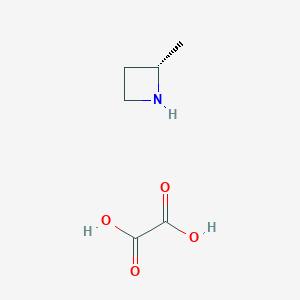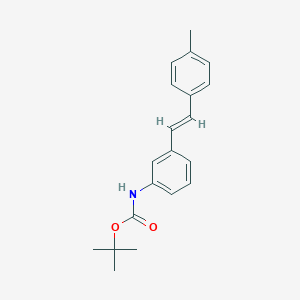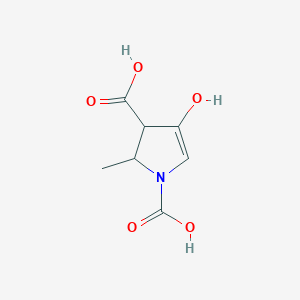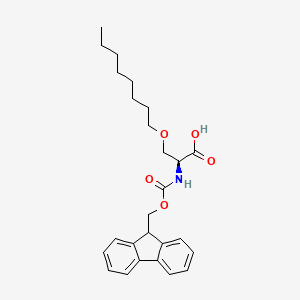
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is a brominated organic compound characterized by its long carbon chain and multiple double bonds. This compound is of interest due to its unique structure, which includes a bromine atom attached to a nonadecane backbone with four conjugated double bonds in specific configurations (Z and E).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene typically involves the bromination of a suitable precursor. One common method is the addition of bromine to a nonadecane derivative with pre-existing double bonds. The reaction conditions often include:
Solvent: Non-polar solvents like dichloromethane or chloroform.
Temperature: Controlled temperatures, usually around room temperature to slightly elevated temperatures.
Catalysts: Sometimes, catalysts like iron(III) bromide can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The double bonds can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., chlorine, bromine) in non-polar solvents, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with catalysts like palladium or platinum.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated alkanes.
Applications De Recherche Scientifique
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene involves its interaction with molecular targets through its bromine atom and double bonds. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, while the double bonds can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid: A similar compound with additional double bonds and a carboxylic acid group.
(4Z,7E,10E,13E,16E,18E)-docosa-4,7,10,13,16,18-hexaenoate: An ester derivative with a similar structure but different functional groups.
Uniqueness
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is unique due to its specific bromination and the arrangement of double bonds. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C19H31Br |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene |
InChI |
InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15- |
Clé InChI |
CKJOMAVHOLGUBD-LIJGZOPESA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCBr |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


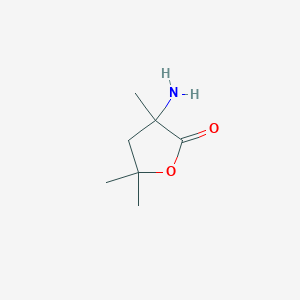
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
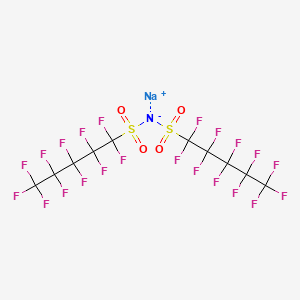
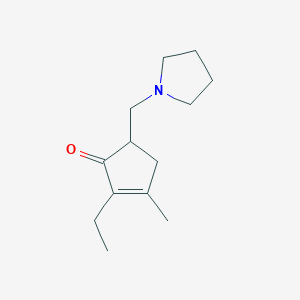

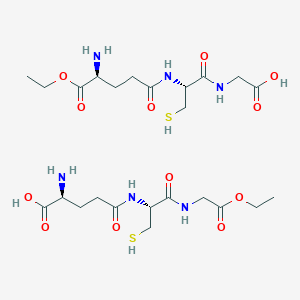

![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)
